ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a thiophene ring and substituted with a 1,3-benzodioxole group. Its structure is characterized by:
- Thiazolo[3,2-a]pyrimidine scaffold: A bicyclic system combining thiazole and pyrimidine rings, known for pharmacological activities such as antimicrobial, anticancer, and antioxidant properties .
- Z-configuration: The (2Z)-benzylidene group at position 2 introduces stereoelectronic effects, influencing molecular packing and intermolecular interactions .
- Thiophene-2-yl group: Contributes to π-π stacking interactions and may improve binding to biological targets . Ethyl ester at position 6: Modulates solubility and bioavailability .
Synthesis typically involves a condensation reaction between a thiouracil precursor, an aromatic aldehyde (e.g., 1,3-benzodioxole-5-carbaldehyde), and chloroacetic acid in acetic anhydride/sodium acetate, followed by recrystallization .
Properties
Molecular Formula |
C22H18N2O5S2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H18N2O5S2/c1-3-27-21(26)18-12(2)23-22-24(19(18)16-5-4-8-30-16)20(25)17(31-22)10-13-6-7-14-15(9-13)29-11-28-14/h4-10,19H,3,11H2,1-2H3/b17-10- |
InChI Key |
PUZXEXZDHZMFAH-YVLHZVERSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC5=C(C=C4)OCO5)S2)C |
Origin of Product |
United States |
Biological Activity
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (referred to as EBPT) is a synthetic compound belonging to the thiazolopyrimidine family. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
EBPT features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's molecular formula is CHNOS, with a molecular weight of 462.528 g/mol. The presence of the benzodioxole and thiophene moieties suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to EBPT exhibit significant antimicrobial properties. A study on thiazolopyrimidine derivatives demonstrated their effectiveness against various bacterial strains, suggesting that EBPT may possess similar activity. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Potential
Preliminary studies have explored the anticancer properties of thiazolopyrimidine derivatives. For instance, compounds with structural similarities to EBPT have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanisms remain under investigation but may involve the modulation of signaling pathways related to cell survival and death.
Enzyme Inhibition
Enzymatic assays have indicated that EBPT could act as an inhibitor for specific enzymes involved in metabolic processes. For example, thiazolopyrimidine derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses and cancer progression.
Case Studies
The biological activity of EBPT can be attributed to several mechanisms:
- Interference with DNA Synthesis : Similar compounds disrupt DNA replication in cancer cells.
- Inhibition of Enzymatic Activity : Compounds like EBPT inhibit key enzymes involved in inflammatory pathways.
- Induction of Apoptosis : Evidence suggests that EBPT may activate apoptotic pathways in malignant cells.
Comparison with Similar Compounds
Table 1: Key Analogues and Their Substituents
Key Observations:
Electronic Effects: Electron-withdrawing groups (e.g., 4-cyano in 11b) reduce melting points compared to electron-donating substituents (e.g., trimethyl in 11a) due to weakened intermolecular forces .
Steric Effects :
Key Findings:
- Thiophene-containing analogues (e.g., target compound) are hypothesized to exhibit superior antimicrobial activity due to sulfur’s role in disrupting microbial membranes .
- The absence of a nitro or cyano group in the target compound may reduce cytotoxicity compared to 11b .
Crystallographic and Conformational Analysis
Puckering in Thiazolo[3,2-a]pyrimidine Core :
Hydrogen Bonding :
Preparation Methods
Formation of Dihydropyrimidine-2(1H)-Thione
A mixture of thiophen-2-ylcarbaldehyde (5 mmol), ethyl acetoacetate (5 mmol), thiourea (7.5 mmol), and ammonium chloride (0.8 mmol) is heated at 100°C for 3 hours under solvent-free conditions. The reaction proceeds via acid-catalyzed cyclocondensation to yield 5-(thiophen-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylate.
Key Data:
Cyclization to Thiazolo[3,2-a]Pyrimidinone
The dihydropyrimidine-thione intermediate (1 mmol) is refluxed with ethyl chloroacetate (1.5 mmol) in dry ethanol for 4 hours. The reaction forms the thiazolo[3,2-a]pyrimidine ring via nucleophilic substitution and subsequent cyclization.
Key Data:
Optimization and Mechanistic Insights
Catalytic Efficiency
Ammonium acetate acts as a dual acid-base catalyst, enhancing the electrophilicity of the aldehyde and deprotonating the active methylene group of the thiazolopyrimidine. Alternative catalysts like p-toluenesulfonic acid (PTSA) or tetrabutylammonium hydrogen sulfate (TBAHS) reduce reaction times but may lower yields due to side reactions.
Solvent Effects
Ethanol provides optimal polarity for solubility and reaction kinetics. Polar aprotic solvents (e.g., acetonitrile) accelerate condensation but require higher temperatures (80°C).
Comparative Analysis of Synthetic Routes
| Parameter | Biginelli-Cyclization | One-Pot Method | TBAHS-Catalyzed |
|---|---|---|---|
| Reaction Time | 7 hours | 2 hours | 4 hours |
| Yield (%) | 68–75 | 55–60 | 70–78 |
| Catalyst | NH₄Cl | PTSA | TBAHS |
| Isomeric Purity (Z:E) | >95:5 | 85:15 | 90:10 |
Structural Confirmation and Spectroscopic Data
X-ray Crystallography
Single-crystal analysis of analogous compounds reveals a puckered thiazolopyrimidine ring with a dihedral angle of 12.5° between the thiophene and benzodioxole planes. The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the ester carbonyl and the imine nitrogen.
Spectroscopic Characterization
-
IR : ν 1720 cm⁻¹ (ester C=O), 1675 cm⁻¹ (pyrimidinone C=O), 1620 cm⁻¹ (C=N).
-
NMR : δ 1.29 (t, J = 7.0 Hz, OCH₂CH₃), 2.41 (s, CH₃), 6.08 (s, OCH₂O), 7.82 (s, CH=C).
-
NMR : δ 166.2 (C=O ester), 165.8 (C=O pyrimidinone), 148.1 (C=N), 126.5–135.2 (aromatic carbons).
Challenges and Side Reactions
-
Isomerization : Prolonged heating (>1 hour) promotes (Z)→(E) isomerization, reducing bioactivity.
-
Hydrolysis : The imine bond in the arylidene group is susceptible to acidic hydrolysis, necessitating neutral workup conditions.
Scalability and Industrial Relevance
Gram-scale synthesis (10 g) achieves 72% yield with 99% purity via recrystallization from ethanol/water (3:1). Continuous-flow systems using immobilized catalysts (e.g., SiO₂-NH₄OAc) enhance throughput by 40% compared to batch methods .
Q & A
What synthetic strategies optimize yield and purity for this thiazolo[3,2-a]pyrimidine derivative?
Basic Question
The synthesis involves multi-step reactions requiring precise control of temperature (60–80°C), solvent selection (e.g., DMF or toluene), and catalysts (e.g., palladium or copper complexes) to minimize side reactions . Key steps include cyclocondensation of ethyl acetoacetate with thiazolo intermediates and Knoevenagel condensation for the benzylidene substituent. Post-synthesis purification via column chromatography or recrystallization (e.g., ethyl acetate/ethanol) improves purity, while HPLC monitoring ensures reaction progression .
How do structural variations at the 2-position benzylidene group influence bioactivity?
Advanced Question
Systematic substitution of the benzylidene group (e.g., 2,4-dichlorophenyl vs. 3-methoxyphenyl) alters electron density and steric effects, impacting target binding. For example:
| Substituent | Electron Effect | Observed Activity Trend |
|---|---|---|
| 2,4-Dichlorophenyl | Withdrawing | Enhanced kinase inhibition |
| 3-Methoxyphenyl | Donating | Improved solubility |
| X-ray crystallography (e.g., monoclinic C2/c symmetry ) and DFT calculations correlate substituent electronic profiles with conformational stability and π-π stacking interactions in enzyme binding pockets . |
What analytical techniques resolve contradictions in reported NMR spectral data for this compound?
Advanced Question
Discrepancies in shifts (e.g., thiophen protons at δ 7.2–7.5 ppm vs. δ 7.0–7.3 ppm) arise from solvent polarity or tautomerism. To resolve:
- Use HSQC/HMBC for unambiguous assignment of thiazole and pyrimidine protons .
- Compare experimental data with computed NMR (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) to identify dominant tautomers .
- Validate purity via high-resolution mass spectrometry (HRMS) to exclude isomeric byproducts .
How does the 5-thiophen-2-yl substituent affect pharmacokinetic properties compared to phenyl analogs?
Advanced Question
The thiophen-2-yl group enhances metabolic stability by reducing CYP450-mediated oxidation compared to phenyl analogs. Key findings:
- Lipophilicity : LogP increases by 0.5–0.7 units (measured via shake-flask method), improving membrane permeability .
- Metabolism : Microsomal assays show 20% slower clearance in hepatic S9 fractions due to sulfur’s electron-rich nature .
- Bioavailability : MDCK cell assays indicate 15–20% higher absorption for thiophen derivatives vs. phenyl .
What crystallographic methods confirm the (2Z)-stereochemistry of the benzylidene moiety?
Basic Question
Single-crystal X-ray diffraction (SCXRD) is definitive. Key parameters:
- Torsion angles : C2-C1-C7-O1 ≈ 0° confirms Z-configuration .
- Packing analysis : Intramolecular H-bonds (e.g., C–H···O) stabilize the Z-conformer, validated via Hirshfeld surface analysis .
- Data refinement : R-factor < 0.05 and wR-factor < 0.15 ensure accuracy .
How can researchers mitigate side reactions during Knoevenagel condensation in the synthesis?
Advanced Question
Common side products (e.g., E-isomers or over-alkylation) arise from:
- Catalyst choice : Piperidine/acetic acid systems reduce E/Z isomerization vs. stronger bases .
- Solvent control : Anhydrous toluene minimizes hydrolysis of the α,β-unsaturated ketone intermediate .
- Reaction time : Limiting to 8–10 hours (monitored by TLC) prevents di-adduct formation .
What SAR insights guide the design of analogs with improved selectivity for kinase targets?
Advanced Question
Structure-activity relationship (SAR) studies highlight:
- Critical substituents : 7-Methyl and 6-carboxyethyl groups are essential for ATP-binding pocket interactions (IC < 100 nM vs. PKCθ) .
- Modifiable sites :
How do solvent polarity and temperature impact the compound’s stability in solution?
Basic Question
Accelerated stability studies (40°C/75% RH) show:
- Polar solvents (DMF/water) : Hydrolysis of the ester group occurs within 72 hours (HPLC degradation > 10%) .
- Nonpolar solvents (toluene) : Stable for >30 days with <2% degradation.
- Storage recommendation : Lyophilized solid at -20°C in amber vials .
What computational models predict the compound’s binding mode to inflammatory targets like COX-2?
Advanced Question
Molecular dynamics (MD) simulations (AMBER 22) and ensemble docking reveal:
- Key interactions :
- Benzodioxole O-atoms with Arg120 (H-bond, occupancy >80%).
- Thiophen sulfur with Tyr355 (π-sulfur, distance ≈ 3.5 Å).
- Free energy calculations (MM/PBSA) : ΔG = -9.8 kcal/mol, aligning with experimental IC = 0.8 μM .
How do researchers validate the biological activity of this compound against contradictory in vitro assays?
Advanced Question
Discrepancies (e.g., IC variability in kinase assays) are addressed by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
